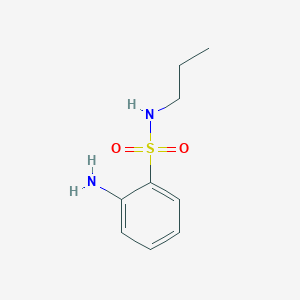

2-氨基-N-丙基苯磺酰胺

描述

2-Amino-N-propylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its versatile applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure serves as a key intermediate in the synthesis of various chemical moieties and pharmaceutical agents .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, such as 2-amino-N-propylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of iridium catalysis under the hydrogen autotransfer (or hydrogen-borrowing) process, which allows for the efficient and selective alkylation of the amino group . Additionally, the synthesis of related compounds, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been reported using Mitsunobu and Nicholas reactions starting from 2-nitrobenzenesulfonamide .

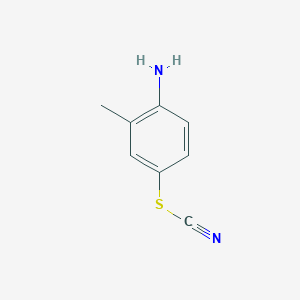

Molecular Structure Analysis

The molecular structure of 2-amino-N-propylbenzenesulfonamide is influenced by the presence of the amino and sulfonyl groups. In related compounds, the reactivity of the alkyne group in click reactions can be controlled by introducing various N-functionalities, and the structure-reactivity relationship is often influenced by a transannular hydrogen bond between the amino and sulfonyl groups .

Chemical Reactions Analysis

2-Amino-N-propylbenzenesulfonamide can participate in various chemical reactions due to its reactive amino group. For instance, 2-azidobenzenesulfonamide, a related compound, can undergo N-alkylation followed by intramolecular aminohydroxylation to give precursors for the synthesis of complex heterocycles such as pyrrolobenzothiadiazepines . Moreover, 2,4-dinitrobenzenesulfonamides, which are structurally related, can be alkylated to give N,N-disubstituted sulfonamides, demonstrating the versatility of sulfonamide derivatives in the preparation of secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-propylbenzenesulfonamide are not explicitly detailed in the provided papers. However, sulfonamide derivatives are known to be versatile intermediates in organic synthesis. For example, they can be used as protecting groups for amines, and their alkylation can lead to a variety of secondary amines . Additionally, sulfonamide derivatives have been used to synthesize benzoxazoles and benzimidazoles using electrophilic cyanating agents, showcasing their reactivity and utility in heterocycle formation . Furthermore, benzenesulfonamides have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, indicating potential pharmaceutical applications .

科学研究应用

抗肿瘤应用

- 以磺酰胺为重点的化合物库(包括与 2-氨基-N-丙基苯磺酰胺相关的化合物)在抗肿瘤筛选方面显示出前景。一些磺酰胺是有效的细胞周期抑制剂,并已进入癌症治疗的临床试验 (Owa 等人,2002)。

新型化合物的合成

- 已合成新型磺酰胺化合物以抑制转移性肿瘤生长,表明了癌症治疗的新方法 (Colinas,2013)。

化学合成和转化

- 目前正在研究各种苯磺酰胺衍生物的合成和化学转化,其中包括 2-氨基-N-丙基苯磺酰胺。这些衍生物在创建新的化学实体中具有潜在应用 (Sharif 等人,2014)。

氨基识别

- 已经对在复杂分子的 N-烷基化中有效识别不同类型的氨基进行了研究,其中包括类似于 2-氨基-N-丙基苯磺酰胺的化合物 (Lu 等人,2015)。

抗菌研究

- 磺酰胺(如 2-氨基-N-丙基苯磺酰胺)因其抗菌特性而受到研究,表明它们在治疗细菌感染中具有潜力 (Patel 等人,2010)。

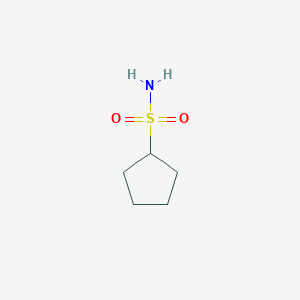

酶抑制

- 已合成新型苯磺酰胺并将其评估为碳酸酐酶的抑制剂,碳酸酐酶是一种参与各种生理过程的酶。这项研究对于理解磺酰胺和酶之间的相互作用非常重要 (Pala 等人,2014)。

作用机制

Target of Action

2-Amino-N-propylbenzenesulfonamide, also known as APBSA, is a synthetic compound

Mode of Action

DHPS is vital in the synthesis of folate, a necessary component for cells to make nucleic acids, such as DNA or RNA . By inhibiting DHPS, sulfonamides prevent the synthesis of folate, thereby inhibiting DNA synthesis and cell division .

Biochemical Pathways

This inhibition disrupts the production of nucleic acids and prevents bacterial cell division .

Result of Action

This inhibition disrupts DNA synthesis and prevents bacterial cell division .

安全和危害

属性

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-propylbenzenesulfonamide | |

CAS RN |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

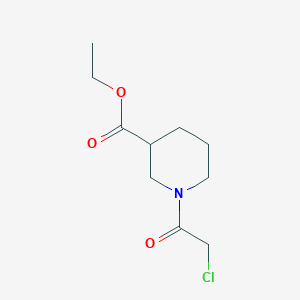

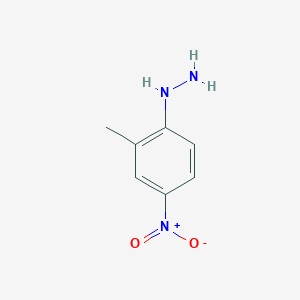

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)